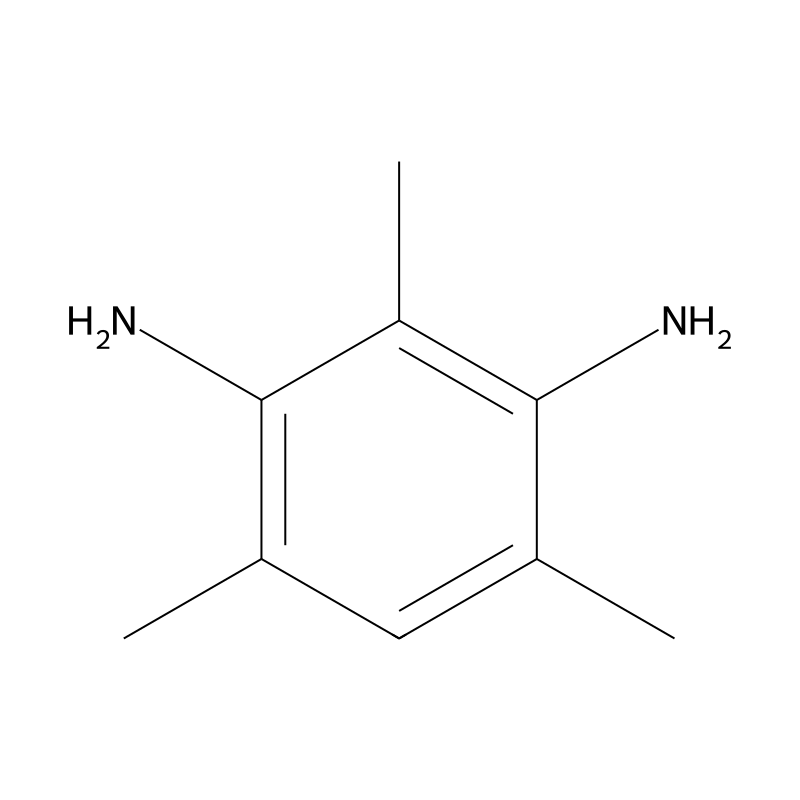2,4-Diaminomesitylene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
- Precursor for polymers and catalysts: 2,4-Diaminomesitylene can be used as a building block for the synthesis of various polymers, including polyamides, polyimides, and polyurethanes. These polymers possess desirable properties like thermal stability, mechanical strength, and flame retardancy, making them valuable in various applications []. Additionally, 2,4-diaminomesitylene can be modified to create ligands for transition metals, which can be used as catalysts in various organic reactions [].
Material Science
- Organic light-emitting diodes (OLEDs): Research has explored the use of 2,4-diaminomesitylene derivatives as hole-transporting materials in OLEDs. These materials play a crucial role in efficiently transporting positive charges within the device, contributing to improved device performance and efficiency [].
Medical Science
- Potential therapeutic applications: Studies have investigated the potential of 2,4-diaminomesitylene derivatives as therapeutic agents for various diseases. For example, some derivatives have shown promising anti-cancer and anti-inflammatory activities in pre-clinical studies [, ]. However, it is important to note that these are still in the early stages of research, and further investigation is needed to determine their safety and efficacy in humans.
2,4-Diaminomesitylene, also known as 2,4,6-trimethylbenzene-1,3-diamine, is an aromatic diamine characterized by a benzene ring with three methyl groups at positions 2, 4, and 6, and two amino groups at positions 2 and 4. This compound is a synthetic intermediate primarily used in the production of polyurethanes and various organic compounds. Its unique structure allows it to participate in a range of
- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: It can be synthesized from 2,4-dinitromesitylene through catalytic hydrogenation, where nitro groups are reduced to amino groups using hydrogen gas in the presence of catalysts like palladium on carbon or Raney nickel.
- Substitution: The amino groups can participate in substitution reactions such as acylation or alkylation to yield N-substituted derivatives. Reagents like acyl chlorides or alkyl halides are typically used under basic conditions.
Research indicates that 2,4-diaminomesitylene exhibits potential biological activities. It has been studied for its role as a substrate for certain oxidoreductase enzymes, which catalyze oxidation-reduction reactions. This compound may also modulate oxidative stress response pathways by affecting gene expression related to antioxidant defenses. Furthermore, derivatives of this compound are being explored for antimicrobial and anticancer properties, highlighting its significance in medicinal chemistry.
Synthetic Routes
The most common method for synthesizing 2,4-diaminomesitylene involves:
- Nitration of Mesitylene: Mesitylene is treated with nitric acid to introduce nitro groups.
- Reduction: The resulting dinitromesitylene is then reduced using hydrogen gas.
Industrial Production
In industrial settings, continuous-flow hydrogenation processes are utilized. These processes often employ copper-aluminum oxide catalysts at elevated temperatures (around 120°C) and pressures (approximately 30 bar), typically using methanol as a solvent to enhance reaction selectivity.
The applications of 2,4-diaminomesitylene span various fields:
- Polymer Production: It is primarily used in the synthesis of polyurethanes due to its ability to form stable carbamate linkages.
- Dyes and Pigments: The compound serves as a building block for various organic dyes.
- Pharmaceuticals: Research is ongoing into its use for developing enzyme inhibitors and other therapeutic agents.
Studies have shown that 2,4-diaminomesitylene interacts with various biological molecules. It can form complexes with metal ions such as copper, enhancing its catalytic properties in oxidative coupling reactions. Additionally, it influences the expression of genes related to oxidative stress responses by modulating transcription factors like NF-κB . These interactions underline its potential utility in biochemical applications.
Several compounds share structural similarities with 2,4-diaminomesitylene:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,4-Diaminotoluene | Similar structure but fewer methyl groups | Lacks additional methyl substituents |
| 2,6-Diaminomesitylene | Isomeric form with amino groups at positions 2 and 6 | Different reactivity profile due to substitution pattern |
| 4,4’-Methylenedianiline | Contains two benzene rings connected by a methylene bridge | More complex structure with distinct chemical properties |
Uniqueness: The specific substitution pattern of methyl groups on the benzene ring in 2,4-diaminomesitylene imparts unique chemical reactivity and physical properties that are advantageous for applications requiring precise control over molecular interactions and stability.
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.86%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (92.86%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








